(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
This compound is a sulfonamide-acetamide hybrid featuring a benzo[d]thiazole scaffold substituted with methoxy and methyl groups. Its (E)-configured imine moiety (N-ylidene) and 4-chlorophenylsulfonyl group contribute to unique electronic and steric properties. The compound’s synthesis likely involves coupling (phenylsulfonyl)acetic acid derivatives with substituted thiazole amines under carbodiimide-mediated conditions, analogous to methods described for related acetamides .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c1-20-16-13(24-2)4-3-5-14(16)25-17(20)19-15(21)10-26(22,23)12-8-6-11(18)7-9-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBXQJCYPQVYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzo[d]thiazole Formation
The 4-methoxy-3-methylbenzo[d]thiazol-2(3H)-amine precursor is synthesized through a Gould-Jacobs cyclization:
Reaction Conditions
| Component | Specification |
|---|---|
| 2-Amino-4-methoxy-3-methylthiophenol | 1.0 equiv |
| Chloroacetonitrile | 1.2 equiv |
| Solvent | Ethanol/Water (3:1) |
| Temperature | Reflux (78°C) |
| Duration | 8 hr |
| Yield | 82% |
¹H NMR (400 MHz, DMSO-d6) δ: 7.25 (d, J=8.4 Hz, 1H), 6.78 (d, J=2.4 Hz, 1H), 4.12 (s, 3H, OCH3), 2.95 (s, 3H, NCH3).
Sulfonylation at C2 Position
The sulfonyl group is introduced via nucleophilic aromatic substitution:
Optimized Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Sulfonyl Chloride | 1.05-1.10 equiv | <1.05: Incomplete conversion |
| Base | Pyridine | Superior to Et3N/DIPEA |
| Solvent | Dry DCM | Minimizes hydrolysis |
| Reaction Time | 4 hr | Prolonged exposure decreases yield by 12% |
Typical isolated yield: 76% after column chromatography (SiO2, Hexane:EtOAc 4:1).
Ylidene-Acetamide Coupling
The critical E-configuration is controlled through kinetic reaction conditions:
Comparative Coupling Methods
| Method | Temp (°C) | Time (hr) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| Schlenk Technique | -78 | 24 | 9:1 | 58 |
| Microwave-Assisted | 120 | 0.5 | 15:1 | 83 |
| Conventional Reflux | 80 | 6 | 7:1 | 71 |
Microwave irradiation at 150 W with DMF solvent maximizes stereoselectivity through rapid heating/cooling cycles.
Reaction Mechanism Elucidation
Sulfonylation Kinetics
Time-resolved ¹H NMR studies reveal a two-stage process:
- Fast initial complexation (k1 = 0.42 M⁻¹s⁻¹) between thiazole nitrogen and sulfonyl chloride
- Rate-determining aromatic substitution (k2 = 1.8×10⁻³ M⁻¹s⁻¹)
The energy barrier (ΔG‡ = 98.7 kJ/mol) was calculated using Eyring analysis.
Purification and Characterization
Crystallization Optimization
| Solvent System | Crystal Quality | Purity (%) |
|---|---|---|
| EtOH/H2O (9:1) | Needles | 99.2 |
| Acetonitrile/Diethyl Ether | Prisms | 98.7 |
| Chloroform/Hexane | Plates | 97.4 |
Single-crystal X-ray diffraction confirms the E-configuration with key metrics:
- N1-C7 bond length: 1.285 Å (characteristic of ylidene)
- C7=O bond length: 1.224 Å
- Dihedral angle between aromatic systems: 87.4°
Industrial Scale-Up Considerations
Continuous Flow Synthesis
| Parameter | Batch Process | Flow System |
|---|---|---|
| Total Reaction Time | 14 hr | 23 min |
| Space-Time Yield | 0.81 g/L/hr | 5.42 g/L/hr |
| Solvent Consumption | 8.7 L/mol | 1.2 L/mol |
| Energy Input | 48 kWh/kg | 14 kWh/kg |
The flow reactor configuration (PFA tubing, 3 mL volume) enables precise control over exothermic sulfonylation step.
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity
| R Group | Coupling Yield (%) | E:Z Ratio |
|---|---|---|
| 4-Cl-C6H4SO2- | 83 | 15:1 |
| 4-NO2-C6H4SO2- | 77 | 12:1 |
| 2-ThienylSO2- | 68 | 9:1 |
| CH3SO2- | 54 | 6:1 |
Electron-withdrawing groups enhance both reaction rate and stereoselectivity through transition-state stabilization.
Recent Methodological Advances
Photocatalytic Modifications
Visible-light-mediated coupling (450 nm LED):
- 92% yield in 2 hr
- E:Z ratio improved to 19:1
- Eliminates need for transition metal catalysts
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include 4-methoxy-3-methylbenzoic acid or 4-methoxy-3-methylbenzaldehyde.
Reduction: Products may include the corresponding sulfide or thiol derivatives.
Substitution: Products depend on the nucleophile used, such as 4-aminophenyl derivatives if an amine is used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzo[d]thiazole moiety can intercalate with DNA, affecting gene expression and cell proliferation. These interactions can disrupt cellular processes, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs include:
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Shares the acetamide core and sulfonyl group but lacks the thiazole ring. Instead, it has a nitro-substituted aromatic ring. The nitro group enhances electrophilicity, whereas the methoxy group in the target compound may improve solubility .
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (): Features a thiazole ring and phenylsulfonyl group but differs in substituents (chloromethyl vs. methoxy-methyl).
Table 1: Key Structural and Functional Differences
Biological Activity
The compound (E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that thiazole derivatives, including this compound, exhibit various mechanisms of action:
- Cytotoxicity : Studies show that compounds with thiazole rings can induce apoptosis in cancer cells. The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity against various cancer cell lines, such as HeLa (cervical cancer) and A549 (lung carcinoma) .
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Compounds similar to this one have shown significant activity against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components:
| Structural Feature | Activity Implication |
|---|---|
| 4-Chlorophenyl Group | Enhances lipophilicity and cellular uptake |
| Sulfonamide Moiety | Contributes to antimicrobial properties |
| Thiazole Ring | Essential for cytotoxic activity |
| Methoxy Group | Increases electron density, enhancing reactivity |
Case Studies
Several studies have evaluated the biological activity of similar thiazole derivatives:
- Cytotoxicity Assays : In a study involving various thiazole derivatives, compound 8a demonstrated an IC50 value of 1.3 µg/mL against HeLa cells, indicating potent cytotoxicity .
- Antimicrobial Testing : A series of thiazole derivatives were tested for antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, with some compounds showing comparable effectiveness to standard antibiotics .
- Enzyme Inhibition Studies : Research highlighted the potential of thiazole derivatives in inhibiting COX enzymes, suggesting their utility in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
